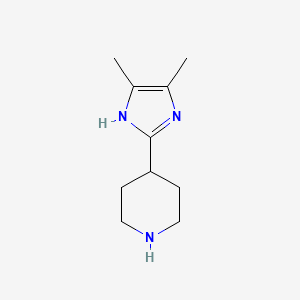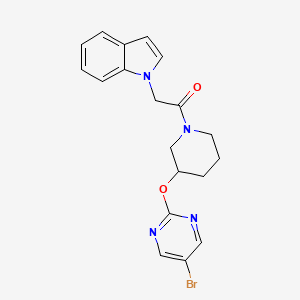
1-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone is a useful research compound. Its molecular formula is C19H19BrN4O2 and its molecular weight is 415.291. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Hydrogen-Bonding Patterns
Hydrogen-bonding patterns in related enaminones highlight the bifurcated intra- and intermolecular hydrogen bonding between secondary amine and carbonyl groups, forming six-membered hydrogen-bonded rings and centrosymmetric dimers. This structural feature could influence the molecular interactions and stability of compounds related to 1-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone, providing insights into its potential applications in materials science and pharmaceuticals (Balderson et al., 2007).
Synthesis and Anticancer Activity
Research into the synthesis of pyridine and thiazolopyrimidine derivatives using related compounds as synthons reveals potential anticancer activities. Such studies suggest the versatility of this compound in generating novel compounds with significant biological activities, including anticancer properties (Hammam et al., 2001).
Neurodegenerative Diseases Treatment
Indole derivatives, closely related to this compound, have been studied for their potential in treating neurodegenerative diseases. These compounds demonstrate significant ligand efficiency against the GluN2B-subunit-containing N-methyl-D-aspartate (NMDA) receptor and exhibit antioxidant properties, indicating their potential as neuroprotective agents (Buemi et al., 2013).
Antibacterial Applications
Microwave-assisted synthesis of compounds containing the piperidine moiety has been explored for antibacterial activities. These studies provide a basis for using this compound as a precursor in developing new antibacterial agents, highlighting its potential utility in addressing microbial resistance (Merugu et al., 2010).
Enzyme Modulation and Metabolic Studies
Compounds derived from similar structures have shown significant modulation of carcinogen metabolizing enzymes and displayed potent antitumor activities. This suggests that derivatives of this compound could be explored for their potential in cancer prevention and therapy (Hamdy et al., 2010).
Propiedades
IUPAC Name |
1-[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-indol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN4O2/c20-15-10-21-19(22-11-15)26-16-5-3-8-24(12-16)18(25)13-23-9-7-14-4-1-2-6-17(14)23/h1-2,4,6-7,9-11,16H,3,5,8,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRPGLNQRWDOHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=CC3=CC=CC=C32)OC4=NC=C(C=N4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

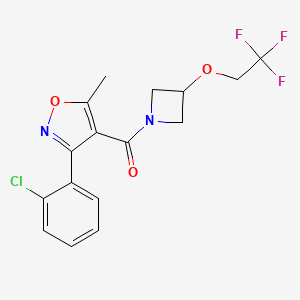
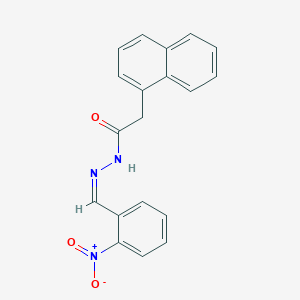

![N-(2,5-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2507691.png)
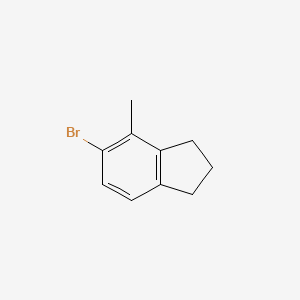

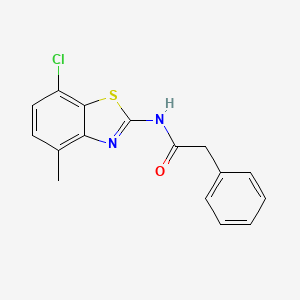
![ethyl 3-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2507698.png)

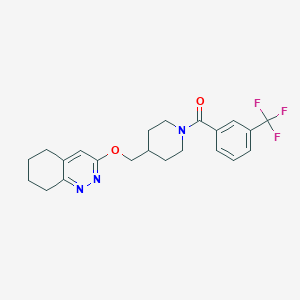
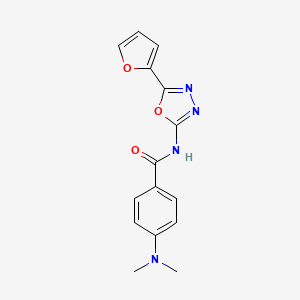
![N-(tert-butyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2507704.png)
